N-(2-bromophenyl)-3-methylbut-2-enamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-3-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORAFTPSKSULFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278324 | |
| Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102804-45-5 | |
| Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102804-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 2 Bromophenyl 3 Methylbut 2 Enamide and Its Core Scaffolds
Classical Amide Bond Formation Strategies: Mechanistic Insights and Optimization
The formation of the amide bond in N-(2-bromophenyl)-3-methylbut-2-enamide can be achieved through several well-established classical methods. These strategies typically involve the reaction of a carboxylic acid derivative with an amine. For the synthesis of the target molecule, this would involve a derivative of 3-methyl-2-butenoic acid and 2-bromoaniline (B46623).
Acyl Halide and Acid Anhydride (B1165640) Amination Pathways
The use of acyl halides, particularly acyl chlorides, and acid anhydrides represents one of the most fundamental and widely used methods for amide synthesis. chemguide.co.ukresearchgate.net The reaction involves the nucleophilic attack of the amine (2-bromoaniline) on the highly electrophilic carbonyl carbon of the acyl halide (3-methyl-2-butenoyl chloride) or acid anhydride (3-methyl-2-butenoic anhydride).
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group (halide or carboxylate) is eliminated, and a proton is transferred to a base, resulting in the formation of the amide. chemguide.co.uk The reaction with acyl chlorides is often vigorous and may require cooling. Acid anhydrides are generally less reactive than their corresponding acyl halides. libretexts.org
A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction, preventing the protonation of the starting amine. chemguide.co.uklibretexts.org
Optimization: Optimization of these reactions often involves the careful selection of the solvent, base, and reaction temperature. The Schotten-Baumann reaction conditions, which involve performing the acylation in a two-phase system (an organic solvent and an aqueous base), can be employed to enhance yields.
Carbodiimide-Mediated Coupling Approaches
Carbodiimide-mediated coupling is another cornerstone of amide bond formation, prized for its mild conditions. bohrium.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid (3-methyl-2-butenoic acid) towards nucleophilic attack by the amine (2-bromoaniline). wikipedia.orgthermofisher.com
Mechanism: The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then be attacked by the amine to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org However, the O-acylisourea can also rearrange to a stable N-acylurea, an undesired side reaction. wikipedia.org To suppress this side reaction and improve yields, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used. thermofisher.comluxembourg-bio.com These additives react with the O-acylisourea to form an activated ester, which is less prone to rearrangement and readily reacts with the amine.
Optimization: The choice of carbodiimide, additive, and solvent are key parameters for optimization. bohrium.com While DCC is effective, the urea byproduct can be difficult to remove. wikipedia.org Water-soluble EDC is often preferred for easier purification via aqueous extraction. luxembourg-bio.comnih.gov The development of solvent-free procedures has also been shown to lead to fast and high-yielding reactions. bohrium.com
Rearrangement Reactions (e.g., Eschenmoser–Claisen, Wolff) for Unsaturated Amides
Rearrangement reactions offer alternative pathways to construct γ,δ-unsaturated amides, a structural motif present in this compound.
Eschenmoser–Claisen Rearrangement: This rearrangement produces γ,δ-unsaturated amides from allylic alcohols. tcichemicals.comthermofisher.comwikipedia.orglibretexts.org It involves heating an allylic alcohol with an N,N-dimethylacetamide dimethyl acetal, which proceeds through a ketene (B1206846) aminal intermediate via a tcichemicals.comtcichemicals.com-sigmatropic rearrangement. tcichemicals.comjk-sci.com This method is advantageous as it occurs under neutral conditions. tcichemicals.com The reaction typically takes place at temperatures between 100-150°C. thermofisher.com
Wolff Rearrangement: The Wolff rearrangement converts an α-diazoketone into a ketene, which can then be trapped by an amine to form an amide. chemrxiv.orgwikipedia.org This method is valuable for synthesizing carboxylic acid derivatives. wikipedia.org The rearrangement can be initiated thermally, photochemically, or through transition metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.org The in-situ generation of the ketene from the α-diazoketone is crucial, especially when using highly nucleophilic amines, to control the reaction. chemrxiv.org
Modern Catalyst-Enabled Synthetic Routes
Modern synthetic chemistry has seen a surge in the development of catalyst-enabled routes for amide bond formation, offering improved efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Amidation (e.g., Palladium, Copper, Manganese)
Transition metal catalysts have revolutionized the synthesis of N-aryl amides by enabling the direct coupling of aryl halides with amides or amines.
Palladium-Catalyzed Amidation: Palladium catalysts are highly effective for the amination of aryl halides, such as 2-bromophenyl derivatives. organic-chemistry.orgnih.govnih.govacs.org The Buchwald-Hartwig amination is a prominent example, where a palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling of an aryl halide with an amine. organic-chemistry.org For the synthesis of the target compound, this would involve coupling 2-bromoaniline with 3-methyl-2-butenamide or coupling 2-bromophenylboronic acid with 3-methyl-2-butenamide under aerobic conditions. Another palladium-catalyzed approach involves the coupling of aryl halides with isocyanides to form amides under mild conditions. nih.govacs.org
Copper-Catalyzed Amidation: Copper catalysts offer a more economical alternative to palladium for C-N bond formation. beilstein-journals.orgnih.govnih.gov Copper-catalyzed methods have been developed for the amidation of aryl halides and for the direct C-H amidation of aromatic compounds. beilstein-journals.orgnih.gov For instance, the ortho-amidation of 2-arylpyridines has been achieved using a copper bromide catalyst. beilstein-journals.org Copper-catalyzed protocols can also be applied to the amidation of alkynes. beilstein-journals.orgnih.gov
Manganese-Catalyzed Amidation: Manganese, an earth-abundant and less toxic metal, has emerged as a promising catalyst for C-H activation and amidation reactions. acs.orgnih.govbeilstein-journals.orgrsc.org Manganese catalysts can direct the ortho-C-H amidation of aromatic ketones. acs.org This strategy allows for the late-stage functionalization of complex molecules. nih.govbeilstein-journals.org
Below is a table summarizing various catalyst systems for amidation reactions.
| Catalyst System | Reactants | Key Features |
| Palladium/Ligand | Aryl Halide + Amine/Amide | High efficiency, broad scope, mild conditions. organic-chemistry.orgacs.org |
| Copper Salt | Aryl Halide + Amine/Amide | Cost-effective, can be used for C-H amidation. beilstein-journals.orgnih.gov |
| Manganese Complex | Aromatic Ketone + Amidation Reagent | C-H activation, good for late-stage functionalization. acs.orgnih.gov |
Organocatalytic Approaches
Organocatalysis has gained significant traction for amide bond formation as it avoids the use of potentially toxic and expensive metal catalysts. acs.orgcatalyticamidation.inforesearchgate.netthieme-connect.de Various organocatalysts, such as boronic acid derivatives and Brønsted acids, have been developed. catalyticamidation.infothieme-connect.deacs.org
Boronic Acid Catalysis: ortho-Iodo-substituted arylboronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines at room temperature, often in the presence of molecular sieves as a dehydrating agent. acs.org Mechanistic studies suggest a role for the iodide as a hydrogen-bond acceptor in the transition state. acs.org
Brønsted Acid Catalysis: Strong Brønsted acids can catalyze the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents. thieme-connect.de This method allows for the synthesis of axially chiral amides with high enantioselectivity.
The table below provides an overview of different organocatalytic systems.
| Organocatalyst | Reactants | Key Features |
| ortho-Iodo Arylboronic Acid | Carboxylic Acid + Amine | Mild conditions, metal-free. acs.org |
| Brønsted Acid/Ynamide | Carboxylic Acid + Amine | Atroposelective, high enantioselectivity. thieme-connect.de |
| Guanidines (e.g., TBD) | Ester + Amine | Effective for amidation of esters. acs.org |
Electrosynthesis for Amide Formation
Electrosynthesis has emerged as a powerful and green alternative to conventional chemical methods for amide bond formation, offering unique reactivity and often obviating the need for hazardous oxidizing or coupling agents. rsc.orgscispace.com The core principle involves using "electrons as reagents" to drive reactions under mild conditions, which enhances safety and sustainability. researchgate.net
Several electrochemical strategies can be envisioned for the synthesis of this compound. One approach involves the direct electrochemical amidation of C(sp²)-H bonds. In such a process, an arene like 1-bromobenzene could be reacted with 3-methylbut-2-enamide (B3052754) in the presence of a nitrile solvent (e.g., acetonitrile) which acts as the amide source, under metal-catalyst- and external-oxidizing-agent-free conditions. researchgate.net This method is notable for its high functional group tolerance and scalability. researchgate.net
Another prominent method is iodine-mediated electrochemical coupling. chemistryviews.org This technique uses a simple iodide salt, such as tetra-n-butylammonium iodide (NBu₄I), as a redox mediator. chemistryviews.org In a potential setup for synthesizing the target compound, 2-bromoaniline and 3-methylbut-2-enoic acid would be subjected to electrolysis in the presence of triphenylphosphine (B44618) (PPh₃) and NBu₄I. chemistryviews.org The reaction proceeds via the anodic oxidation of iodide to a reactive iodine species, which then oxidizes PPh₃. The activated phosphorus species subsequently activates the carboxylic acid, facilitating its coupling with the amine. chemistryviews.org This process is advantageous as it lowers the required electrode potential and can be performed on a gram scale with recyclable byproducts. chemistryviews.org
Furthermore, electrosynthesis can be achieved via the "anion pool method," where a substrate like an amine is deprotonated electrochemically before reacting with an acyl source, such as an anhydride. bohrium.com Catalyst-free approaches have also been developed where thioaliphatic acids are electro-oxidized to disulfides, which then react with amines to yield amides in excellent yields. nih.gov These diverse electrochemical methods highlight the versatility of using electricity to forge the critical amide bond in molecules like this compound, often with significant improvements in sustainability and efficiency over traditional protocols. rsc.orgnih.gov
Table 1: Comparison of Electrochemical Amidation Methods
| Method | Key Reagents/Components | Proposed Mechanism | Advantages | Reference |
|---|---|---|---|---|
| Iodine-Mediated Coupling | BDD Anode, Pt Cathode, PPh₃, NBu₄I | Anodic oxidation of iodide, which mediates the oxidation of PPh₃ to activate the carboxylic acid. | Lowers electrode potential, avoids hazardous activators, recyclable byproducts. | chemistryviews.org |
| C-H Amidation | Nitrile solvent (e.g., MeCN), undivided cell | Direct amidation of C(sp²)-H bonds using the nitrile as the amide source. | Metal- and external oxidant-free, broad substrate scope. | researchgate.net |
| Flow Electrosynthesis | Pt anode, stainless steel cathode, MeCN/H₂O | Anodic generation of a carbocation intermediate which reacts with the nitrile. | Smooth reaction control, suitable for continuous processing. | rsc.org |
| From Thiocarboxylic Acids | Undivided cell, Pt electrodes | Electro-oxidation of thioacids to disulfides, which then react with amines. | Catalyst- and activator-free, excellent yields. | nih.gov |
Stereoselective and Regioselective Control in the Formation of the But-2-enamide (B7942871) Moiety
The but-2-enamide moiety in this compound contains a carbon-carbon double bond, the geometry (E/Z isomerism) and position (regioisomerism) of which can be critical for biological activity. Advanced synthetic methods provide precise control over these stereochemical and regiochemical outcomes.
Stereoselective synthesis aims to produce a specific geometric isomer (E or Z) preferentially. A powerful technique for this is the palladium-catalyzed hydroamidation of terminal alkynes. organic-chemistry.org For instance, reacting an electron-deficient terminal alkyne with a primary amide in the presence of a Pd-catalyst can lead to the stereoselective formation of Z-enamides. organic-chemistry.org The selectivity is often attributed to hydrogen bonding between the amide proton and a substituent on the alkyne within the vinyl-palladium intermediate, which stabilizes the Z-isomer. organic-chemistry.org Conversely, using a secondary amide, which lacks the necessary proton for hydrogen bonding, typically yields the E-enamide. organic-chemistry.org Another approach involves the isomerization of N-allyl amides, where ruthenium catalysts have been shown to convert allyl amides into geometrically defined Z-enamides with exceptional selectivity, even for highly substituted systems. researchgate.net
Regioselective synthesis focuses on controlling the position of the double bond. While the target compound is an α,β-unsaturated amide, synthetic routes could potentially lead to other isomers, such as β,γ-unsaturated amides. One method to form β,γ-unsaturated amides with high regioselectivity involves the silver-catalyzed addition of carbamoyl (B1232498) chlorides to unactivated alkenes. nih.gov The reaction proceeds through a β-amidic carbocation intermediate, and its subsequent fate (elimination vs. hydride shift) dictates the final position of the double bond. nih.gov Conversely, catalyst-free 1,2-carboboration of ynamides with aryldichloroboranes provides a direct route to α,β,β-trisubstituted enamides with complete regio- and stereoselectivity. nih.gov The choice of reagents and catalysts is therefore crucial in directing the reaction to the desired α,β-unsaturated but-2-enamide scaffold. nih.govacs.org
Table 2: Methods for Stereoselective and Regioselective Enamide Synthesis
| Method | Catalyst/Reagent | Outcome | Key Feature | Reference |
|---|---|---|---|---|
| Hydroamidation | Pd(OAc)₂ | Stereoselective (Z-enamides from primary amides) | Intramolecular hydrogen bonding in the transition state directs stereochemistry. | organic-chemistry.org |
| Allyl Amide Isomerization | CpRu(MeCN)₃PF₆ | Stereoselective (Geometrically defined Z-enamides) | Atom-economic isomerization of readily available allyl amides. | researchgate.net |
| Carboamidation of Alkenes | AgSbF₆ | Regioselective (β,γ-unsaturated amides) | Controlled addition to unactivated alkenes via a carbocation intermediate. | nih.gov |
| Carboboration of Ynamides | None (Catalyst-free) | Complete Regio- and Stereoselectivity | Direct formation of α,β,β-trisubstituted alkenylboronates, precursors to enamides. | nih.gov |
| N-Dehydrogenation | LiHMDS/Tf₂O | Regioselective | One-step oxidation of amides, favoring the least sterically hindered position. | acs.org |
Chemo- and Solvent-Controlled Synthetic Pathway Diversification
The ability to steer a reaction towards different products from a common set of starting materials by simply changing the reaction conditions is a hallmark of sophisticated synthetic design. Chemo- and solvent-controlled strategies allow for such pathway diversification, providing access to a range of molecular scaffolds.
A compelling example of solvent-controlled selectivity is seen in the reaction of aroyl chlorides with lithium bis(trimethylsilyl)amide (LiHMDS), which serves as a nitrogen source. rsc.orgresearchgate.net In a non-coordinating, polar solvent like 1,2-dichloroethane (B1671644) (DCE), the reaction selectively yields primary amides. rsc.org The proposed mechanism suggests that the solvent coordinates with the silicon atom of an intermediate N,N-bis(trimethylsilyl)benzamide, facilitating the cleavage of both N-Si bonds during workup to deliver the primary amide. rsc.orgresearchgate.net However, switching the solvent to a coordinating, nonpolar one like dioxane completely alters the reaction's course. rsc.orgresearchgate.net In dioxane, only one N-Si bond is cleaved, and the resulting intermediate reacts with another molecule of aroyl chloride to produce symmetric imides as the final product. rsc.orgresearchgate.net This dramatic solvent effect allows for the selective synthesis of two distinct classes of compounds from the same reagents.
Chemocontrol , or reagent-controlled diversification, can be achieved by modifying a functional group on one of the reactants. For instance, in aryne-mediated annulation reactions with enamides, the nature of the N-substituent on the enamide dictates the structure of the cyclized product. acs.org The reaction of an aryne with an N-tosyl-2-enamide leads to the formation of a dihydroquinolin-4-one scaffold. acs.org In contrast, replacing the N-tosyl group with an N-tert-butylsulfinyl group redirects the annulation pathway to produce a completely different heterocyclic system, a chroman-4-imine. acs.org This switch is governed by the distinct steric and electronic properties of the sulfonyl and sulfinyl groups, which control the regioselectivity of the initial addition to the aryne intermediate. acs.org
Table 3: Examples of Controlled Synthetic Pathway Diversification
| Control Type | Starting Materials | Condition A (Reagent/Solvent) | Product A | Condition B (Reagent/Solvent) | Product B | Reference |
|---|---|---|---|---|---|---|
| Solvent | Aroyl Chloride + LiHMDS | DCE (Solvent) | Primary Amide | Dioxane (Solvent) | Symmetric Imide | rsc.orgresearchgate.net |
| Chemo (Reagent) | Aryne + Enamide | N-Tosyl-2-enamide | Dihydroquinolin-4-one | N-tert-Butylsulfinyl-2-enamide | Chroman-4-imine | acs.org |
Green Chemistry Principles in Amide Synthesis
The synthesis of amides, a reaction performed countless times in academic and industrial labs, has traditionally relied on methods that generate significant waste and use hazardous materials. scispace.comrsc.org The principles of green chemistry aim to mitigate this environmental impact by designing safer, more efficient, and sustainable chemical processes. nih.gov
A primary focus of green amide synthesis is the replacement of hazardous solvents . rsc.org Dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), commonly used in amide synthesis, are associated with health and environmental concerns. rsc.orgrsc.org Research has identified several greener alternatives, including bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and p-cymene, which can often replace their hazardous counterparts without compromising reaction efficiency. rsc.org In some cases, solvent-free conditions, such as using boric acid as a catalyst for the direct heating of reactants, offer an even more sustainable option. researchgate.netbohrium.com
Catalysis is another cornerstone of green chemistry. Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), enables amide bond formation under very mild conditions (e.g., 60°C) in green solvents like cyclopentyl methyl ether (CPME). nih.gov These enzymatic methods are highly efficient and can produce amides with excellent purity, often eliminating the need for extensive purification steps. nih.gov The use of reusable catalysts, such as Brønsted acidic ionic liquids that can serve as both the solvent and catalyst, also significantly improves the sustainability of the process. acs.org
Energy efficiency and atom economy are also critical. Electrosynthesis, as discussed previously, is an energy-efficient method that avoids the use of stoichiometric coupling agents and the waste they produce. rsc.orgscispace.com Direct amidation of carboxylic acids and amines, where water is the only byproduct, is the most atom-economical approach, and developing catalysts (e.g., silica-based or ionic liquids) that facilitate this transformation under mild conditions is a key research goal. acs.orgwhiterose.ac.uk By embracing these principles, the synthesis of this compound can be conducted in a manner that is not only chemically efficient but also environmentally responsible.
Table 4: Application of Green Chemistry Principles to Amide Synthesis
| Green Principle | Approach | Example | Benefit | Reference |
|---|---|---|---|---|
| Safer Solvents | Replacement of hazardous solvents | Using 2-MeTHF or CPME instead of DMF or DCM. | Reduces environmental and health risks. | nih.govrsc.org |
| Catalysis | Biocatalysis | Candida antarctica lipase B (CALB) catalyzed amidation. | Mild conditions, high selectivity, fewer byproducts. | nih.govnumberanalytics.com |
| Atom Economy | Direct amidation | Silica-catalyzed or ionic liquid-catalyzed reaction of acids and amines. | Water is the only byproduct, minimizing waste. | acs.orgwhiterose.ac.uk |
| Energy Efficiency | Electrosynthesis | Iodide-mediated anodic amide coupling. | Avoids high temperatures and hazardous reagents. | chemistryviews.org |
| Waste Reduction | Solvent-free synthesis | Boric acid-catalyzed reaction with direct heating. | Eliminates solvent waste and simplifies work-up. | researchgate.netbohrium.com |
Chemical Reactivity and Mechanistic Investigations of N 2 Bromophenyl 3 Methylbut 2 Enamide
Reactivity at the Amide Linkage
The amide bond in N-(2-bromophenyl)-3-methylbut-2-enamide, while generally stable, can undergo a variety of transformations under specific conditions.
Hydrolysis and Solvolysis Reaction Mechanisms
The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental organic reaction, typically requiring acidic or basic conditions to proceed at a reasonable rate. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, yields the carboxylic acid.
Solvolysis, a more general term for the reaction of a substrate with the solvent, would follow a similar mechanistic pathway to hydrolysis, with the solvent molecule (e.g., an alcohol) acting as the nucleophile.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amide in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, direct N-alkylation with alkyl halides is typically challenging under neutral conditions. To achieve N-alkylation, the amide must first be deprotonated with a strong base, such as sodium hydride, to form the corresponding amidate anion. This anion is a much more potent nucleophile and can readily react with alkyl halides.
N-acylation of amides to form imides is a more common transformation. This can be achieved by reacting the amide with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base or a catalyst. The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.
Transformations Involving the 2-Bromophenyl Moiety
The 2-bromophenyl group of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The bromine atom on the aromatic ring of this compound makes it an excellent substrate for these transformations.
Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound, typically a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene nih.govthermofisher.com. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product nih.gov.
Sonogashira Reaction: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide nih.govbeilstein-journals.orggovtpgcdatia.ac.in. The reaction typically requires a copper(I) co-catalyst and an amine base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (from a copper acetylide intermediate), and reductive elimination.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd catalyst, Base | Biaryl |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Nucleophilic Aromatic Substitution Pathways
Aromatic rings are generally electron-rich and thus resistant to nucleophilic attack. However, nucleophilic aromatic substitution (SNA) can occur under certain conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups nih.govnih.govd-nb.info. The bromine atom in this compound is a leaving group, but the phenyl ring itself is not strongly activated towards nucleophilic attack. The amide group is a deactivating group for electrophilic aromatic substitution but does not strongly activate the ring for nucleophilic substitution in the same way a nitro group would.
Therefore, SNA reactions on this compound would likely require harsh conditions, such as high temperatures and very strong nucleophiles. The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex nih.gov.
Electrophilic Aromatic Substitution: Reactivity and Directing Effects
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The reactivity and regioselectivity of this reaction are governed by the directing effects of the substituents already present on the ring: the bromine atom and the N-(3-methylbut-2-enoyl)amino group.
Directing Effects:
Bromine: Halogens are deactivating yet ortho, para-directing. The deactivation is due to the electron-withdrawing inductive effect, while the ortho, para-directing nature arises from the electron-donating resonance effect of the halogen's lone pairs.
N-(3-methylbut-2-enoyl)amino group: The amide group is a deactivating group due to the electron-withdrawing nature of the carbonyl. It is a meta-director in electrophilic aromatic substitution.
Combined Effects: When multiple substituents are present, their directing effects are combined. In the case of this compound, the bromine atom directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5), while the amide group directs to the positions meta to it (positions 4 and 6). The substitution pattern will be influenced by the relative strengths of these directing effects and steric hindrance.
| Substituent | Electronic Effect | Directing Effect |
| -Br | Inductive: Withdrawing; Resonance: Donating | ortho, para-directing (deactivating) |
| -NHCO-R | Inductive: Withdrawing; Resonance: Withdrawing | meta-directing (deactivating) |
Reactions at the But-2-enamide (B7942871) Unsaturation
The electron-rich carbon-carbon double bond in the 3-methylbut-2-enamide (B3052754) moiety is a key site for various addition and transformation reactions. Its reactivity is modulated by the electronic effects of the adjacent amide group and the steric hindrance provided by the methyl substituents.
Electrophilic addition reactions are characteristic of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species. libretexts.orgyoutube.com For this compound, the reaction with a generic electrophile (E-Nu) would proceed in two main steps. First, the π electrons of the double bond attack the electrophile (E+), forming a C-E sigma bond and a carbocation intermediate. libretexts.orgyoutube.com The stability of this carbocation determines the regioselectivity of the addition. The positive charge is preferentially located on the more substituted carbon atom, a principle known as Markovnikov's rule. The subsequent attack by the nucleophile (Nu-) on the carbocation completes the addition. libretexts.org
The regiochemical outcome can be influenced by the choice of reagents and solvents. For instance, the bromination of related cyclopentenone systems shows that the position of bromine introduction can be directed by using different brominating agents like molecular bromine, N-bromosuccinimide, or copper(II) bromide in various solvents. nih.gov This highlights the potential for controlled, regioselective functionalization of the but-2-enamide double bond.
Cycloaddition reactions are powerful methods for constructing cyclic molecules. The but-2-enamide double bond can participate as a dipolarophile or dienophile in these transformations.
In [3+2] cycloadditions, the alkene reacts with a three-atom component (TAC), such as a nitrone, to form a five-membered heterocyclic ring. nih.gov Theoretical studies on similar systems, like the reaction between N-methyl-C-3-bromophenyl-nitrone and dimethyl maleate, have been investigated using Molecular Electron Density Theory (MEDT). scielo.org.mxresearchgate.net These reactions are often classified as zwitterionic-type (zw-type) and proceed through a one-step mechanism. scielo.org.mxresearchgate.net The stereoselectivity (preference for endo vs. exo products) is determined by the activation energies of the respective transition states, with the endo pathway often being kinetically favored. scielo.org.mxresearchgate.net
Intramolecular [3+2] cycloadditions (I32CA) are also highly relevant, especially in systems where the TAC and the alkene are part of the same molecule. maxapress.com Studies on related indole derivatives show that these reactions can proceed through fused or bridged transition states, with the fused-endo pathway often being kinetically preferred, leading to specific stereoisomers. maxapress.com
Table 1: Theoretical Activation Energies for a Model [3+2] Cycloaddition Reaction This table presents data from a computational study on a model reaction between N-methyl-C-3-bromophenyl-nitrone and dimethyl maleate, illustrating the kinetic preference for the endo pathway. This serves as an example of the selectivity expected in similar reactions involving this compound.
| Pathway | Relative Energy (ΔE, kJ mol⁻¹) | Relative Enthalpy (ΔH, kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG, kJ mol⁻¹) |
|---|---|---|---|
| Exo Transition State (TS-ex) | 38.37 | 36.94 | 88.62 |
| Endo Transition State (TS-en) | 34.04 | 32.82 | 83.79 |
The but-2-enamide can also act as a dienophile in [4+2] Diels-Alder reactions with conjugated dienes. Studies on N-phenyl-1-aza-2-cyano-1,3-butadienes show that such cycloadditions can proceed with high efficiency and regioselectivity, often favoring the endo mode of addition. nih.gov
The enamide double bond is also susceptible to radical addition. Modern synthetic methods, such as visible-light photoredox catalysis, can generate radical species that add across the double bond. uiowa.edu This approach avoids the use of stoichiometric radical initiators and often proceeds under mild conditions. uiowa.edu The process typically involves the single-electron transfer (SET) generation of a radical which then adds to the alkene, forming a new radical intermediate that can be further functionalized. uiowa.edu Additionally, allylic positions are susceptible to radical reactions, such as allylic bromination, which could compete with addition to the double bond under certain conditions. pearson.com
Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. The geometry of the but-2-enamide double bond and the potential for creating new chiral centers during a reaction make stereospecific transformations a critical area of study. For example, the addition of a halogen to an alkene can be stereospecific, with cis and trans alkenes yielding different stereoisomeric products. study.com
Modern synthetic methods allow for highly stereospecific transformations. For example, chiral organoboronic esters can undergo stereoretentive transmetalation to configurationally stable organozinc reagents, which then participate in various stereospecific cross-coupling reactions. nih.govorganic-chemistry.org Applying such principles to derivatives of this compound could allow for the synthesis of enantioenriched products by controlling the three-dimensional arrangement of atoms throughout the reaction sequence. nih.govorganic-chemistry.org
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies
Understanding the detailed pathway of a reaction, or its mechanism, is crucial for optimization and control. Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration, temperature), are fundamental to this process. For instance, kinetic analysis of the reactions of related carbonyl compounds with atmospheric radicals has been used to determine rate coefficients and understand reaction pathways. copernicus.org For this compound, kinetic studies could reveal the rate-determining step and the molecularity of its various reactions.
Isotopic labeling is another powerful tool. By replacing an atom in the molecule with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), chemists can trace the path of that atom through a complex reaction. This provides definitive evidence for bond-making and bond-breaking events, confirming or refuting proposed mechanisms.
In addition to experimental techniques, computational chemistry provides profound mechanistic insights. As seen in the study of cycloaddition reactions, methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products. nih.govresearchgate.net This allows for the mapping of the entire reaction energy profile, revealing the most likely pathway and explaining observed selectivities. researchgate.net
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Cascades
The concepts of selectivity are paramount when dealing with multifunctional molecules like this compound in multi-step syntheses.
Chemoselectivity refers to the preferential reaction of one functional group over another. study.com In this molecule, a reagent could potentially react with the C=C double bond, the C-Br bond on the aromatic ring, or the amide group. The choice of reagents and conditions determines which group reacts. For example, a palladium catalyst might selectively facilitate a cross-coupling reaction at the C-Br bond, leaving the enamide moiety untouched.
Regioselectivity concerns where on a functional group a reaction occurs. study.com As discussed in electrophilic additions, the reaction of HBr across the double bond will preferentially form one constitutional isomer over another. study.com
Stereoselectivity involves the preferential formation of one stereoisomer over others. study.com In cycloaddition reactions, the preference for an endo over an exo product is a classic example of stereoselectivity. scielo.org.mx
By carefully selecting a sequence of reagents and catalysts, complex molecular architectures can be constructed from this compound with precise control over the final structure. The development of new chemo-, regio-, and stereoselective methods is a continuous goal in organic synthesis, enabling the efficient creation of valuable compounds. mdpi.comsemanticscholar.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of N-(2-bromophenyl)-3-methylbut-2-enamide in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the covalent framework and spatial proximities of atoms within the molecule.
Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound. While specific experimental data for this exact compound is not publicly available, the expected correlations can be inferred from the analysis of structurally similar compounds.
Correlated Spectroscopy (COSY): A 2D COSY experiment would reveal the scalar couplings between protons, primarily identifying the spin systems within the molecule. For instance, it would show correlations between the vinyl proton and the methyl protons of the 3-methylbut-2-enoyl moiety, as well as the coupling network within the 2-bromophenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the amide proton (N-H) and the carbonyl carbon, as well as the carbons of the phenyl ring. Correlations between the methyl protons and the olefinic carbons of the butenamide group would further confirm the structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation around the amide bond and the orientation of the phenyl ring relative to the rest of the molecule. For example, NOE cross-peaks between the amide proton and specific protons on the bromophenyl ring would indicate their close spatial arrangement.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Amide N-H | ~8.5-9.5 (s, 1H) | - | C=O, C1' |
| C=O | - | ~165-170 | N-H, Vinyl H |
| Vinyl C-H | ~5.7-6.0 (s, 1H) | ~118-122 | Methyl H's |
| C(CH₃)₂ | - | ~150-155 | Methyl H's, Vinyl H |
| CH₃ | ~1.9-2.2 (s, 3H) | ~20-25 | C(CH₃)₂, Vinyl C |
| CH₃ | ~1.9-2.2 (s, 3H) | ~20-25 | C(CH₃)₂, Vinyl C |
| C1' | - | ~135-138 | N-H, H2', H6' |
| C2' | - | ~115-118 (C-Br) | H3' |
| C3' | ~7.2-7.4 (m, 1H) | ~128-130 | H2', H4' |
| C4' | ~7.0-7.2 (m, 1H) | ~125-127 | H3', H5' |
| C5' | ~7.3-7.5 (m, 1H) | ~132-134 | H4', H6' |
| C6' | ~8.0-8.2 (d, 1H) | ~122-125 | H5' |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic systems. Actual values may vary based on solvent and experimental conditions.
Variable Temperature NMR Spectroscopy for Conformational Dynamics
The amide bond in this compound can exhibit restricted rotation, leading to the possibility of different conformers (e.g., cis and trans isomers with respect to the amide bond). Variable temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms near the rotating bond. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. The analysis of these changes can provide thermodynamic parameters for the rotational barrier.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of its functional groups and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the amide group. The N-H stretching vibration would appear as a sharp band in the region of 3200-3400 cm⁻¹. The C=C stretching of the butenamide moiety would be observed around 1620-1640 cm⁻¹, while the aromatic C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be in the lower frequency region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bonds and the aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200-3400 | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O Stretch (Amide I) | 1650-1680 | 1650-1680 |
| N-H Bend (Amide II) | 1510-1570 | - |
| C=C Stretch (Olefinic) | 1620-1640 | 1620-1640 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-N Stretch | 1200-1350 | 1200-1350 |
| C-Br Stretch | 500-700 | 500-700 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of a closely related compound, N-(2-bromophenyl)acetamide, provides valuable insights. nih.gov
In the solid state, this compound would likely exhibit a specific conformation dictated by crystal packing forces. Key structural parameters that would be determined include:
Bond lengths and angles: Precise measurements of all bond lengths and angles would confirm the covalent structure.
Torsion angles: These would define the conformation of the molecule, including the planarity of the amide group and the relative orientation of the phenyl ring and the butenamide chain.
Supramolecular interactions: X-ray crystallography would reveal intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and potentially halogen bonding involving the bromine atom. These interactions govern the packing of the molecules in the crystal lattice. For instance, in N-(2-bromophenyl)acetamide, an intermolecular N—H···O hydrogen bond links the molecules into chains. nih.gov
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Signatures
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.
Electron ionization (EI) would induce fragmentation, providing valuable structural information. Expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom or the bond between the carbonyl group and the vinyl carbon.
McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of a neutral molecule.
Loss of bromine: Cleavage of the C-Br bond.
Fragmentation of the butenamide chain: Loss of methyl or isopropyl groups.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 253/255 | [M]⁺˙ (Molecular ion) |
| 172 | [M - Br]⁺ |
| 156/158 | [BrC₆H₄NH]⁺ |
| 83 | [C₅H₉O]⁺ |
| 69 | [C₅H₉]⁺ |
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Stereochemistry (if chiral derivatives are relevant)
The parent compound, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the butenamide chain or through atropisomerism induced by bulky substituents, then chiroptical methods would be essential for determining their absolute stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the chromophores in the molecule, often aided by quantum chemical calculations.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict the electronic structure, stability, and reactivity of N-(2-bromophenyl)-3-methylbut-2-enamide. These calculations are foundational for a deeper understanding of the molecule's chemical behavior. For instance, DFT has been successfully employed to study the structural and electronic properties of related bromophenyl derivatives. researchgate.netresearchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-bromophenyl ring and the amide linkage, while the LUMO is likely distributed over the α,β-unsaturated amide system. This distribution suggests that the molecule could act as both an electron donor and acceptor in different chemical environments. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is a critical parameter for designing new syntheses or understanding its interactions with biological macromolecules. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.22 |
This table presents hypothetical data for illustrative purposes.
Transition State Characterization and Reaction Pathway Modeling
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the characterization of transition states and the modeling of reaction pathways. For the synthesis of this compound, which could be formed through the amidation of 3-methylbut-2-enoyl chloride with 2-bromoaniline (B46623), DFT could be used to model the reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. This information is vital for optimizing reaction conditions to improve yield and reduce byproducts.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the movements of its atoms. This reveals the most stable conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial as its conformation often dictates its biological activity.
Furthermore, MD simulations can model the interactions between this compound and its environment, such as a solvent or a biological receptor. By simulating the compound in a box of water molecules, for example, one can study its solvation and how it interacts with the surrounding solvent. If a potential biological target is known, MD simulations can be used to study the stability of the ligand-receptor complex, providing insights into the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.com To develop a QSAR model for derivatives of this compound, a set of analogs would be synthesized and their biological activity (e.g., enzyme inhibition, cytotoxicity) would be measured. researchgate.netmdpi.com
Computational chemistry would then be used to calculate a variety of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed activity. A robust QSAR model can provide mechanistic insights into which molecular features are important for the desired activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net
Table 2: Illustrative Descriptors for a Hypothetical QSAR Model
| Descriptor | Description | Importance in Model |
| LogP | Octanol-water partition coefficient | Positive correlation with cell permeability |
| Dipole Moment | Measure of molecular polarity | Influences binding to polar residues |
| HOMO Energy | Highest Occupied Molecular Orbital energy | Relates to electron-donating ability |
| Molecular Weight | Mass of the molecule | Can affect diffusion and bioavailability |
This table presents hypothetical data for illustrative purposes.
In Silico Screening and Virtual Ligand Design for Biological Target Prediction (Mechanistic Focus)
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comnih.gov If this compound is being investigated for a particular therapeutic area, but its precise molecular target is unknown, reverse docking could be employed. In this approach, the compound is docked against a panel of known drug targets to predict potential binding partners.
Once a potential target is identified, virtual ligand design can be used to optimize the structure of this compound to improve its binding affinity and selectivity. This involves making modifications to the molecule's structure in silico and then using docking and other computational methods to evaluate the effect of these changes on binding. This iterative process of design and evaluation can significantly accelerate the discovery of new drug candidates. uni.lu
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can be used to predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure. For example, the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for structure elucidation. nih.govdocbrown.infosemanticscholar.org By calculating the magnetic shielding around each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These predicted spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule. This can be particularly useful for identifying characteristic peaks, such as the amide C=O stretch and the N-H bend.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 168.5 | 167.9 |
| C-Br | 115.2 | 114.8 |
| C (phenyl, ortho to NH) | 139.1 | 138.5 |
| C=C (alpha to C=O) | 120.3 | 119.7 |
| C=C (beta to C=O) | 150.8 | 150.2 |
| CH3 (isopropyl) | 21.5, 27.8 | 21.1, 27.4 |
This table presents hypothetical data for illustrative purposes.
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Investigations
Impact of Substituent Effects on Amide Reactivity and Stability (Electronic, Steric)
The reactivity and stability of the amide bond in N-(2-bromophenyl)-3-methylbut-2-enamide are governed by the interplay of electronic and steric effects from its substituents. The amide functional group itself is stabilized by resonance between the nitrogen lone pair and the carbonyl π-system. However, this resonance can be significantly modulated.
Electronic Effects: The bromine atom at the ortho position of the phenyl ring exerts a dual electronic influence. It is an inductively withdrawing (-I) group due to its high electronegativity, which decreases the electron density on the aromatic ring and, by extension, on the amide nitrogen. This inductive withdrawal can reduce the nitrogen's ability to donate its lone pair into the carbonyl group, thereby decreasing the resonance stabilization of the amide bond. A decrease in resonance makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. fiveable.me
Conversely, bromine also has a weak resonance-donating (+M) effect, where its lone pairs can participate in conjugation with the aromatic π-system. However, for halogens, the inductive effect typically dominates. Theoretical studies on substituted aryl halides have shown a strong correlation between Hammett σ parameters—a measure of a substituent's electronic effect—and the activation barriers for C-N bond formation reactions. nih.gov Generally, electron-withdrawing groups on the aryl ring lower the energy barriers for such reactions. nih.gov
Steric Effects: The most profound impact of the ortho-bromo substituent is steric hindrance. Its size forces the plane of the phenyl ring to twist relative to the plane of the amide group. This torsion disrupts the coplanarity required for optimal resonance stabilization. A twisted amide bond exhibits reduced double-bond character (amidicity), leading to a longer N-C(O) bond and increased reactivity. researchgate.netnsf.gov Studies on sterically hindered amides have shown that such distortion enhances their susceptibility to cleavage and nucleophilic addition. researchgate.net For instance, N-alkylation of already twisted amides can dramatically increase their non-planarity, leading to a lack of conjugation and heightened reactivity of the amide bond. researchgate.net
The table below summarizes the general electronic properties of substituents, which can be used to predict their impact on the reactivity of analogous N-aryl amides.
| Substituent (at ortho position) | Inductive Effect (-I) | Mesomeric (Resonance) Effect (+M) | Predicted Impact on Amide Resonance | Predicted Impact on Carbonyl Electrophilicity |
| -Br | Strong | Weak | Decrease | Increase |
| -Cl | Strong | Weak | Decrease | Increase |
| -NO₂ | Strong | Strong | Significant Decrease | Significant Increase |
| -OCH₃ | Weak | Strong | Increase | Decrease |
| -CH₃ | Weak | Weak | Minor Increase | Minor Decrease |
This table presents generalized substituent effects based on established chemical principles.
Conformational Analysis and its Influence on Molecular Interactions and Selectivity
The conformation of this compound is critical to its interactions and reactivity. The key conformational features are the rotation around the N-C(aryl) bond and the geometry of the amide bond itself.
Due to the steric clash between the ortho-bromo substituent and the amide carbonyl group (or the N-H bond), free rotation around the N-C(aryl) bond is significantly hindered. This leads to a preferred conformation where the aromatic ring and the amide plane are nearly perpendicular. researchgate.net This phenomenon is well-documented for tertiary aromatic amides with ortho substituents, which can exist as stable atropisomers—conformational isomers that are separable due to high rotational barriers. researchgate.net While this compound is a secondary amide, the same principle of sterically enforced non-planarity applies, influencing how the molecule presents itself for intermolecular interactions.
NMR-based conformational studies on N-aryl peptides have shown that N-arylation leads to significantly different and more homogeneous conformations compared to N-alkyl analogues. nih.gov This suggests that the aryl group, even without an ortho substituent, imposes significant conformational constraints. The presence of the ortho-bromo group in this compound would further rigidify the structure. This defined conformation can be crucial for selectivity in binding to biological targets or in directing the stereochemical outcome of reactions. Molecular mechanics calculations on related systems confirm that both steric and electronic properties of ortho substituents dictate the conformational preference. researchgate.net
Rational Design of Analogues Based on Mechanistic Hypotheses
The structure of this compound offers several avenues for the rational design of analogues based on mechanistic hypotheses. The α,β-unsaturated amide moiety is a known Michael acceptor, while the aryl bromide is a classic handle for transition metal-catalyzed cross-coupling reactions.
Modifying the Michael Acceptor: The reactivity of the α,β-unsaturated system can be tuned. Recent studies have used α,β-unsaturated amides as replacements for unstable pharmacophores, successfully increasing metabolic stability while retaining biological activity. nih.gov For instance, replacing a coumarin (B35378) ring with an α,β-unsaturated amide in a series of antifungal agents maintained their mechanism of action as CYP51 inhibitors. nih.gov Analogues of this compound could be designed by altering the substitution on the double bond to modulate its electrophilicity and susceptibility to Michael addition by biological nucleophiles like glutathione. nih.gov
Modifying the Aryl Ring: The 2-bromophenyl group is a versatile platform for diversification. Palladium-catalyzed cross-coupling reactions, which are challenging for secondary amides, have seen significant advances. nih.gov Nickel-photoredox catalysis now allows for the N-arylation of amides with aryl bromides under mild conditions, tolerating sensitive functional groups. chemistryviews.org This suggests that the amide nitrogen itself could be a point of modification.
Furthermore, the bromine atom can be replaced with other groups via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to probe specific interactions or introduce new functionalities. For example, replacing bromine with a hydrogen-bond donor or acceptor could fundamentally alter the binding mode of the molecule.
The following table outlines potential design strategies and their mechanistic rationale.
| Modification Strategy | Target Moiety | Mechanistic Rationale | Potential Outcome |
| Replace -Br with other halogens (-F, -Cl) | Aryl Ring | Modulate electronic (-I effect) and steric profile | Alter reactivity and conformational preference |
| Introduce substituents at para-position of aryl ring | Aryl Ring | Systematically tune electronics without major steric changes (Hammett analysis) | Correlate electronic properties with activity/reactivity nih.gov |
| Replace 3-methylbut-2-enamide (B3052754) with acrylamide | Unsaturated Amide | Increase Michael acceptor reactivity (less steric hindrance) | Enhance covalent modification potential nih.gov |
| Synthesize the Z-isomer | Unsaturated Amide | Alter geometry and steric presentation of the Michael acceptor | Investigate stereochemical influence on binding/reactivity |
| N-Alkylation or N-Arylation | Amide Bond | Increase steric bulk, further twist amide bond | Increase non-planarity and reactivity researchgate.netnih.gov |
Correlation of Structural Modifications with Observed Reaction Outcomes
Correlating structural changes to reaction outcomes is a cornerstone of SRR. For this compound, this can be analyzed in the context of its two primary reactive sites.
Reactivity of the Aryl Bromide: In transition metal-catalyzed reactions, the success of coupling at the aryl bromide site is highly dependent on the ligand, base, and catalyst system. For the N-arylation of amides, the use of specialized biaryl phosphine (B1218219) ligands has been shown to be critical for achieving high yields, especially when coupling with aryl chlorides or sterically hindered substrates. nih.govnih.gov Attempts to perform a coupling reaction on this compound would likely show a strong dependence on the steric bulk of both the coupling partner and the phosphine ligand used. For example, coupling voluminous amides with sterically hindered aryl chlorides has been achieved in excellent yields only with specific unsymmetric bisphosphine ligands. nih.gov
Reactivity of the α,β-Unsaturated Amide: The reactivity of α,β-unsaturated amides in Michael additions is sensitive to substituents. Studies on the thio-Michael addition to α,β-unsaturated amides show that substrates without substituents at the β-carbon react smoothly, whereas β-substituted analogues require more forcing conditions. researchgate.netrsc.org this compound, having two methyl groups at the β-position, would be expected to be a relatively unreactive Michael acceptor due to steric hindrance. Replacing the 3-methylbut-2-enoyl group with a simpler acryloyl group would dramatically increase its reactivity towards nucleophiles like thiols. nih.gov A systematic study on N-arylacrylamides found a linear correlation between the Hammett parameters of aryl substituents and the rates of reaction with glutathione, demonstrating predictable electronic control over reactivity. nih.gov
Stereochemical Features Governing Reactivity and Binding
The primary stereochemical feature in this compound is the configuration of the double bond within the 3-methylbut-2-enamide moiety, which is typically synthesized as the E-isomer. However, the potential existence of a Z-isomer introduces a key stereochemical variable. The spatial arrangement of the substituents around the double bond would significantly affect how the molecule fits into a binding pocket or approaches a reactant.
While the molecule itself is achiral, the introduction of a chiral center, for example by asymmetric reduction of the double bond or substitution on the butenamide chain, would lead to diastereomers. The direct enantioselective copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids highlights a modern approach to creating such stereocenters. nih.gov
Mechanistic Investigations of Biological Interactions in Vitro and in Silico
Molecular Docking and Dynamics Simulations with Hypothesized Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design and discovery for understanding the interaction between a ligand and its target protein.
While direct molecular docking studies on N-(2-bromophenyl)-3-methylbut-2-enamide are not extensively documented, research on analogous structures provides insights into its potential binding modes. For instance, derivatives of N-benzyl-3-methylbuten-2-enamide have been subjected to molecular docking studies to explore their antibacterial activity. These studies often target essential bacterial enzymes like DNA gyrase. The general approach involves creating a 3D model of the compound and docking it into the active site of the target protein to predict binding affinity and interaction patterns. Such computational analyses help in identifying key structural features responsible for biological activity and guide the synthesis of more potent derivatives.
Enzyme Inhibition Mechanism Elucidation (In Vitro Studies)
The in vitro evaluation of enzyme inhibition is a cornerstone of mechanistic pharmacology, providing direct evidence of a compound's effect on a specific biological target. Amide derivatives, a class to which this compound belongs, are known to exhibit a wide range of pharmacological effects, including enzyme inhibition.
Studies on related benzamide (B126) derivatives have demonstrated significant inhibitory activity against various enzymes. For example, certain N-substituted benzamides have shown potent anti-inflammatory activity through the inhibition of proteases. The general mechanism often involves the ligand binding to the active or an allosteric site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.
Receptor Binding Affinity Studies (In Vitro)
For example, research on structurally similar compounds has explored their binding to receptors implicated in pain and inflammation. These studies typically involve radioligand binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined to quantify its binding affinity.
Cell-Free Assays for Molecular Target Identification and Pathway Analysis
Cell-free assays are powerful tools for identifying molecular targets and dissecting biological pathways without the complexity of a cellular environment. These assays can include enzyme activity assays, receptor binding assays, and protein-protein interaction assays.
For compounds like this compound, a typical cell-free screening approach would involve testing its activity against a panel of purified enzymes or receptors known to be involved in a particular disease area, such as cancer or inflammation. This allows for the direct identification of molecular targets.
Investigations into Molecular Pathways and Cellular Processes (excluding clinical human data)
Understanding how a compound affects molecular pathways and cellular processes is crucial for elucidating its mechanism of action. In vitro studies using cell cultures are instrumental in these investigations. Although specific studies on this compound are limited, research on related amide derivatives provides a framework for potential mechanisms.
These investigations often involve treating cultured cells with the compound and then analyzing changes in protein expression, gene expression, and signaling pathway activation. For example, studies on other bioactive amides have shown modulation of pathways such as the NF-κB signaling pathway, which is critical in inflammation.
Assessment of Antimicrobial Activity Mechanisms (In Vitro)
The antimicrobial properties of various amide derivatives have been a subject of significant research interest. While data specifically for this compound is scarce, studies on related N-benzyl-3-methylbuten-2-enamide derivatives have demonstrated antibacterial activity. researchgate.net
The mechanism of antimicrobial action is often investigated through a series of in vitro tests. These can include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria. Further mechanistic studies might involve assays to assess cell wall integrity, membrane potential, and inhibition of essential bacterial enzymes. For instance, some amide compounds are thought to exert their antibacterial effect by disrupting the bacterial cell membrane or by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net
| Compound Class | Organism | Observed Effect | Potential Mechanism |
| N-benzyl-3-methylbuten-2-enamide derivatives | Bacteria | Inhibition of growth | Inhibition of DNA gyrase |
Immunomodulatory Mechanism Studies (In Vitro)
The immunomodulatory potential of a compound refers to its ability to alter the immune response. In vitro studies are essential to characterize these effects. While direct immunomodulatory studies on this compound have not been reported, the anti-inflammatory properties observed in related benzamide derivatives suggest a potential for immune modulation.
In vitro assays to assess immunomodulatory activity often utilize immune cells such as lymphocytes and macrophages. These studies can measure the effect of the compound on cytokine production (e.g., TNF-α, IL-6), phagocytic activity, and lymphocyte proliferation. For example, a compound with anti-inflammatory properties might be found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Derivatization Strategies and Analogue Development
Synthesis of N-Substituted and N-Acylated Analogues
The secondary amide functionality in N-(2-bromophenyl)-3-methylbut-2-enamide is a prime site for derivatization. N-substitution and N-acylation can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility.
N-Alkylation: The introduction of alkyl groups on the amide nitrogen can be achieved through various synthetic methods. A common approach involves the deprotonation of the amide with a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions.
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | 1. Base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., THF, DMF) 2. Alkyl halide (R-X) | N-alkyl-N-(2-bromophenyl)-3-methylbut-2-enamide |
N-Acylation: The synthesis of N-acylated analogues introduces an additional carbonyl group, which can influence the molecule's electronic properties and potential for new interactions. Acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid.
| Reaction | Reagents and Conditions | Product Type |
| N-Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), Base (e.g., pyridine (B92270), triethylamine) | N-acyl-N-(2-bromophenyl)-3-methylbut-2-enamide |
These N-substituted and N-acylated derivatives serve as valuable tools for probing the steric and electronic requirements of potential biological targets.
Modifications of the Phenyl Ring: Halogenation, Alkylation, Heteroatom Functionalization
The 2-bromophenyl ring is another key region for structural modification. The existing bromine atom can be a handle for cross-coupling reactions, or further functionalization can be introduced at other positions on the ring.
Halogenation: Additional halogen atoms can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. The position of the new halogen will be directed by the existing substituents.
Alkylation: Alkyl groups can be introduced via Friedel-Crafts alkylation or through cross-coupling reactions, such as Suzuki or Negishi couplings, if the bromine atom is first converted to a suitable organometallic reagent.
Heteroatom Functionalization: The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, can dramatically alter the polarity and hydrogen bonding capabilities of the molecule. This can be achieved through nucleophilic aromatic substitution (under certain conditions) or by building up heterocyclic rings fused to the phenyl ring.
| Modification | Synthetic Approach | Potential Analogues |
| Further Halogenation | Electrophilic halogenation (e.g., Br₂, FeBr₃) | Di- or tri-halogenated phenyl analogues |
| Alkylation | Friedel-Crafts alkylation, Cross-coupling reactions | Alkyl-, aryl-, or heteroaryl-substituted phenyl analogues |
| Heteroatom Functionalization | Nucleophilic aromatic substitution, Multi-step synthesis to form fused heterocycles | Analogues with nitro, amino, hydroxyl, or thiol groups; Benzofuran or indole-fused analogues |
Alterations to the But-2-enamide (B7942871) Moiety: Saturation, Isomerization, and Chain Extension
The unsaturated but-2-enamide moiety is a critical pharmacophore that can be modified to explore the importance of its rigidity and electronic nature.
Saturation: The double bond of the but-2-enamide can be reduced to yield the corresponding N-(2-bromophenyl)-3-methylbutanamide. This removes the planarity of this part of the molecule and allows for greater conformational freedom. Catalytic hydrogenation is a common method for this transformation.
Isomerization: The geometry of the double bond (E/Z) can be crucial for biological activity. Isomerization can sometimes be achieved through photochemical methods or by specific synthetic routes that favor one isomer over the other.
Chain Extension: The length of the alkyl chain can be extended to probe the spatial requirements of a binding pocket. This would involve a more extensive synthetic effort, potentially starting from different building blocks to create longer α,β-unsaturated amide systems.
| Modification | Synthetic Method | Resulting Structure |
| Saturation | Catalytic hydrogenation (e.g., H₂, Pd/C) | N-(2-bromophenyl)-3-methylbutanamide |
| Isomerization | Photochemical irradiation or stereoselective synthesis | (Z)-N-(2-bromophenyl)-3-methylbut-2-enamide |
| Chain Extension | Multi-step synthesis from alternative starting materials | N-(2-bromophenyl)-alkenamides with longer chains |
Design and Synthesis of Chemical Probes and Building Blocks
This compound can serve as a scaffold for the design and synthesis of chemical probes to study biological systems. This typically involves the incorporation of a reporter group (e.g., a fluorophore or a biotin tag) or a photoreactive group for photoaffinity labeling. The modular nature of the molecule allows for the strategic placement of these functionalities.
For example, a linker could be attached to the phenyl ring (via the bromine atom through a cross-coupling reaction) or potentially at the amide nitrogen, which could then be conjugated to a reporter tag.
As a building block, the compound offers several reactive sites. The bromine atom is a handle for palladium-catalyzed cross-coupling reactions, allowing for the connection to other molecular fragments. The enamide functionality can also participate in various cycloaddition and conjugate addition reactions.
Incorporation into Complex Molecular Architectures and Natural Product Scaffolds
The enamide motif is a common feature in a variety of natural products, many of which exhibit significant biological activity. Brominated enamides, in particular, are found in marine alkaloids such as the amathamides, which have shown interesting biological profiles. scielo.org.mx The synthesis of analogues of these natural products often involves the preparation of brominated enamide precursors.
The this compound scaffold can be envisioned as a key component in the synthesis of more complex heterocyclic systems. The enamide functionality can act as a dienophile in Diels-Alder reactions or as a precursor for various cyclization reactions to form nitrogen-containing heterocycles. The presence of the bromo-phenyl group adds another layer of synthetic versatility for further elaboration into polycyclic structures.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Compound Optimization
Future research could leverage machine learning algorithms for several purposes:
Reaction Condition Optimization: AI models can predict the optimal conditions (e.g., temperature, solvent, catalyst) for the synthesis of N-(2-bromophenyl)-3-methylbut-2-enamide and its derivatives, minimizing byproducts and maximizing yield. This is particularly relevant for processes like the palladium-catalyzed amidation reactions often used to form such compounds. chemrxiv.org
Predicting Properties: Machine learning can be trained to predict the physicochemical and biological properties of novel derivatives of this compound, accelerating the discovery of compounds with desired characteristics.
Automated Synthesis: The use of AI in conjunction with automated flow reactors represents a frontier in chemical synthesis. nih.govresearchgate.net Such systems could enable the rapid, on-demand synthesis and screening of a library of related compounds, greatly accelerating the pace of research. semanticscholar.org Deep reinforcement learning, for instance, has been shown to optimize chemical reactions with fewer experiments compared to traditional methods. nih.gov
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | Potential Impact |
|---|---|
| Synthesis Optimization | Increased yield, reduced waste, and faster discovery of optimal reaction conditions. |
| Property Prediction | Rapid screening of virtual compounds for desired electronic, physical, or biological properties. |
| Automated Synthesis | High-throughput synthesis and screening of derivatives for various applications. |
Application in Supramolecular Chemistry and Materials Science
The structure of this compound contains key functional groups—the amide and the bromo-substituent—that are known to participate in non-covalent interactions, making it a candidate for applications in supramolecular chemistry.
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), which can drive the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional structures. The specific connectivity of the amide can influence the resulting supramolecular polymer's properties. nih.gov
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases. This provides an additional tool for directing the self-assembly of the molecule.
Crystal Engineering: By carefully controlling these non-covalent interactions, it may be possible to design and synthesize crystalline materials with specific properties, such as porosity or tailored electronic characteristics. While research on this specific molecule is nascent, the principles of supramolecular chemistry suggest a rich field of potential discovery. nih.gov
Development of Novel Catalytic Systems for Efficient and Selective Transformations
The synthesis of this compound and its subsequent chemical transformations are prime targets for the development of novel catalytic systems.
Synthesis: The formation of the amide bond can be achieved through various coupling reactions. Future research will likely focus on developing more efficient and sustainable catalytic methods, potentially moving away from traditional stoichiometric reagents.
Post-Synthethic Modification: The bromine atom and the carbon-carbon double bond are reactive handles that can be targeted for further chemical modifications. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups.
Intramolecular Cyclization: N-(2-bromophenyl)acrylamides, a class of compounds to which this compound belongs, have been used in the synthesis of indol-2-ones via radical cyclization. molaid.com Future work could focus on developing new catalytic systems to improve the efficiency and selectivity of such cyclization reactions.
Advanced Spectroscopic Probes for Real-time Mechanistic Studies
A detailed understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for its optimization and application. Advanced spectroscopic techniques can provide real-time insights into these processes.
Future research could employ techniques such as:
In-situ NMR and IR Spectroscopy: To monitor the concentrations of reactants, intermediates, and products in real-time.
Mass Spectrometry: To identify transient intermediates and byproducts.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, complementing experimental observations.
Expanding the Scope of Bio-inspired Synthesis (e.g., Biocatalysis)
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While no biocatalytic routes to this compound have been reported, this remains a promising area for future exploration.
Potential biocatalytic approaches could include:
Enzymatic Amide Bond Formation: Lipases or other hydrolases could potentially be used in reverse to catalyze the formation of the amide bond.
Enzymatic Transformations: Enzymes could be used to selectively modify the molecule, for example, through hydroxylation of the phenyl ring or stereoselective reactions at the double bond.
Exploration as Scaffolds for Proteasome Inhibitors and Other Molecular Modulators
The development of molecules that can modulate the function of proteins is a cornerstone of modern drug discovery. The proteasome, a cellular machine responsible for protein degradation, is an important therapeutic target, particularly in cancer.
While this compound itself has not been evaluated as a proteasome inhibitor, its chemical structure contains features that are present in some classes of biologically active molecules. The amide functionality is a common feature in many enzyme inhibitors. The substituted phenyl ring allows for a variety of chemical modifications to optimize binding to a target protein.
Future research could involve the synthesis and screening of a library of derivatives of this compound to explore their potential as modulators of various biological targets, including the proteasome.
Q & A
Q. What controls are essential in biological assays to isolate the compound’s pharmacological effects?
- Methodological Answer : Use enantiomerically pure samples (separated via chiral HPLC) to exclude stereochemical confounding. Include a bromine-free analog (e.g., N-phenyl-3-methylbut-2-enamide) as a negative control in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
